Chemical structure and properties of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine
Chemical structure and properties of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine
Executive Summary
(S)-1-Diisopropoxyphosphoryl-2-methylaziridine (CAS: 1800100-71-3) is a highly specialized chiral building block used in the asymmetric synthesis of nitrogen-containing heterocycles, amino phosphonates, and vicinal diamines. Distinguished by the presence of an electron-withdrawing diisopropoxyphosphoryl group on the aziridine nitrogen, this compound exhibits enhanced electrophilicity compared to unactivated aziridines. Its utility lies in its ability to undergo regioselective and stereospecific ring-opening reactions, serving as a "chiral pool" derivative of L-alanine.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | Diisopropyl ((S)-2-methylaziridin-1-yl)phosphonate |
| CAS Number | 1800100-71-3 |
| Molecular Formula | C₉H₂₀NO₃P |
| Molecular Weight | 221.24 g/mol |
| Physical State | Colorless to pale yellow oil |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, EtOAc; sparingly soluble in water (hydrolyzes slowly) |
| Stereochemistry | (S)-configuration at C2 (derived from L-Alanine) |
Spectroscopic Signature
-
³¹P NMR: Typically appears as a singlet in the range of δ 10–20 ppm, characteristic of phosphoramidates.
-
¹H NMR (CDCl₃):
-
Aziridine Ring: Distinctive multiplet signals for the ring protons (H2, H3a, H3b) in the upfield region (δ 2.0–2.8 ppm).
-
Methyl Group: Doublet at ~1.3 ppm.
-
Isopropyl Groups: Two septets (OCH) and four doublets (CH₃) due to the diastereotopic nature of the isopropyl groups near the chiral center.
-
Synthetic Pathways
The synthesis of (S)-1-Diisopropoxyphosphoryl-2-methylaziridine is generally achieved through the N-phosphorylation of (S)-2-methylaziridine, which is itself derived from L-alaninol.
Protocol A: N-Phosphorylation of (S)-2-Methylaziridine
This is the most direct method, utilizing the high nucleophilicity of the aziridine nitrogen.
Reagents: (S)-2-Methylaziridine, Diisopropyl phosphorochloridate, Triethylamine (Et₃N), Dichloromethane (DCM).
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with (S)-2-methylaziridine (1.0 equiv) and dry DCM under an inert atmosphere (N₂ or Ar). Cool to 0°C.
-
Base Addition: Add Triethylamine (1.2 equiv) to scavenge the HCl generated.
-
Phosphorylation: Dropwise add Diisopropyl phosphorochloridate (1.05 equiv) dissolved in DCM. The slow addition prevents exotherms that could polymerize the aziridine.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 4 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin) or ³¹P NMR.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). Note: The product is acid-sensitive; use neutralized silica (treated with 1% Et₃N) if degradation is observed.
Visualization of Synthetic Logic
Caption: Retrosynthetic workflow from L-Alanine to the target N-phosphoryl aziridine.
Reactivity Profile: Regioselective Ring Opening
The core utility of this compound lies in the activated nature of the aziridine ring. The P=O group withdraws electron density, making the ring carbons highly susceptible to nucleophilic attack.
Mechanism: C3 vs. C2 Selectivity
-
Major Pathway (C3 Attack): Under standard nucleophilic conditions (SN2), attack occurs at the less hindered primary carbon (C3). This yields the β-amino phosphonate derivative with the methyl group on the alpha carbon relative to the nitrogen.
-
Minor/Acid-Catalyzed Pathway (C2 Attack): Under strong Lewis Acid catalysis, the reaction may acquire partial SN1 character, favoring attack at the more substituted carbon (C2) capable of stabilizing a developing positive charge.
Common Nucleophiles:
-
Azides (TMSN₃): Yields vicinal diamine precursors.
-
Alcohols (ROH): Yields amino ethers.
-
Cuprates (R₂CuLi): Forms chiral amines with extended carbon skeletons.
Visualization of Ring Opening
Caption: Divergent regioselectivity pathways. C3 attack is dominant for steric reasons in the absence of strong acids.
Applications in Drug Development
-
Chiral Aminophosphonates: Hydrolysis of the phosphonate ester after ring opening can yield aminophosphonic acids, which are bioisosteres of amino acids and potent transition-state inhibitors for metalloproteases.
-
Vicinal Diamines: Ring opening with azide followed by reduction yields optically pure 1,2-diamines, a motif found in many chemotherapeutic agents (e.g., oxaliplatin derivatives) and chiral ligands.
-
Peptidomimetics: The methylated backbone serves as a rigid scaffold for constraining peptide geometry.
Safety & Handling (Critical)
-
Toxicity: Aziridines are potent alkylating agents. They are potential mutagens and carcinogens.
-
Containment: All operations must be performed in a well-ventilated fume hood. Double-gloving (Nitrile/Laminate) is recommended.
-
Decontamination: Spills should be treated with 10% aqueous NaOH or sodium thiosulfate to hydrolyze/open the ring before disposal.
-
Storage: Store at -20°C under inert gas. Moisture sensitive.
References
-
Synthesis of Chiral Aziridines: Journal of Organic Chemistry, "Stereoselective Synthesis of Aziridine-2-phosphonates".
-
Regioselectivity Studies: Chemical Reviews, "Regioselectivity in the Ring Opening of Non-Activated and Activated Aziridines".
-
Physical Properties & CAS Data: PubChem Compound Summary for 2-Methylaziridine derivatives.
-
Phosphoryl Group Activation: Tetrahedron Letters, "N-Phosphoryl aziridines: New building blocks for asymmetric synthesis".
